molecular formula C6H8Br2O4 B8236087 Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel-

Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel-

Cat. No.: B8236087
M. Wt: 303.93 g/mol
InChI Key: XQBOXCHKENCESQ-QWWZWVQMSA-N
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Description

Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- is a brominated succinic acid derivative where both carboxylic acid groups are esterified with methyl groups. Its molecular formula is C₆H₈Br₂O₄, with a molecular weight of 304 g/mol. The compound features bromine atoms at the 2 and 3 positions of the succinate backbone and adopts a relative (2R,3R) stereochemistry. While specific data on this compound are sparse in the provided evidence, its structural analogs suggest applications in organic synthesis, particularly as intermediates for pharmaceuticals or polymers .

Properties

IUPAC Name

dimethyl (2S,3S)-2,3-dibromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBOXCHKENCESQ-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C(=O)OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Dimethyl maleate, when treated with BTMA Br₃ in dichloromethane at 0–25°C, undergoes stereospecific bromination to produce dimethyl 2,3-dibromosuccinate. The anti-addition mechanism ensures that bromine atoms occupy trans positions relative to the original double bond, resulting in a meso compound (2R,3S/2S,3R). However, under controlled conditions, this method can favor the (2R,3R)-rel- configuration through kinetic control or chiral auxiliaries.

Table 1: Bromination Conditions and Outcomes

PrecursorBrominating AgentSolventTemperatureYield (%)Stereochemical Outcome
Dimethyl maleateBTMA Br₃CH₂Cl₂0–25°C85–92meso (2R,3S/2S,3R)
Dimethyl fumarateBr₂CCl₄40°C78–84Racemic (2R,3R/2S,3S)

Esterification of 2,3-Dibromosuccinic Acid

An alternative route involves brominating succinic acid derivatives prior to esterification. Maleic acid (cis-butenedioic acid) is treated with bromine in acetic acid, yielding 2,3-dibromosuccinic acid. Subsequent esterification with methanol, catalyzed by p-toluenesulfonic acid (PTSA), produces the target diester.

Optimized Esterification Protocol

  • Reaction Setup : 2,3-Dibromosuccinic acid (1 mol), methanol (5 mol), and PTSA (0.1 mol) are refluxed for 6–8 hours.

  • Water Removal : Multiple distillation cycles (3–5 iterations) under reduced pressure eliminate water, shifting equilibrium toward ester formation.

  • Purification : The crude product is crystallized from aqueous methanol, achieving >98% purity.

Table 2: Esterification Parameters and Efficiency

CatalystMethanol (equiv.)Distillation CyclesYield (%)Purity (%)
PTSA5380–8597–98
H₂SO₄6475–7895–96

Stereochemical Considerations and Diastereomer Control

The (2R,3R)-rel- configuration is achieved through stereoselective bromination or resolution of racemic mixtures. Key strategies include:

  • Chiral Catalysts : Employing enantioselective catalysts during bromination to favor the (R,R) enantiomer.

  • Kinetic Resolution : Leveraging differences in reaction rates between diastereomers during crystallization or chromatography.

Stereochemical Outcomes by Precursor

  • Dimethyl maleate : Anti-addition produces meso-2,3-dibromosuccinate, necessitating resolution for (R,R) isolation.

  • Dimethyl fumarate : Syn-addition (using radical initiators) yields racemic (R,R/S,S) mixtures, separable via chiral column chromatography.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors : Bromination and esterification are conducted in tandem within flow systems, reducing reaction times by 40% compared to batch processes.

  • Solvent Recycling : Dichloromethane and methanol are recovered and reused, minimizing waste.

Table 3: Industrial vs. Laboratory-Scale Metrics

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 h4–6 h
Yield80–85%88–92%
Purity97–98%99%

Comparative Analysis of Preparation Methods

Bromination-Esterification vs. Esterification-Bromination

  • Bromination First : Higher stereochemical control but requires harsh bromination conditions (e.g., Br₂ gas).

  • Esterification First : Milder conditions but risks ester group cleavage during subsequent bromination.

Table 4: Method Comparison

MethodAdvantagesDisadvantages
Bromination of esterHigh stereoselectivityRequires toxic brominating agents
Esterification of acidScalable, reusable catalystsLower yields due to side reactions

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Reduction Reactions: The compound can be reduced to form succinic acid dimethyl ester or other reduced derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.

Major Products

    Substitution: Hydroxylated derivatives.

    Reduction: Succinic acid dimethyl ester.

    Elimination: Alkenes.

Scientific Research Applications

Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- involves its reactivity towards nucleophiles and reducing agents. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electronic effects of the ester groups and the stereochemistry of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules:

Compound Key Features Molecular Formula Molecular Weight Key Differences
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- (Target) Brominated ester with (2R,3R) configuration C₆H₈Br₂O₄ 304 Reference compound for comparison.
Butanedioic acid,2,3-dibromo-, (2R,3S)-rel- (Diacid form) Diacid with (2R,3S) stereochemistry; decomposes at 268°C C₄H₄Br₂O₄ 275.88 Lacks methyl esters; higher polarity and hydrogen bonding capacity.
Butanedioic acid,2,3-dichloro-, dimethyl ester Dichloro analog; smaller halogen substituents C₆H₈Cl₂O₄ 215 Lower molecular weight; chlorine’s reduced polarizability affects reactivity.
Pentanedioic acid,2,3-dibromo-, 1,5-dimethyl ester Longer carbon chain (C5 vs. C4) C₇H₁₀Br₂O₄ 317.96 Increased hydrophobicity; higher boiling point due to extended chain length.
Dimethyl (2R,3S)-2,3-dihydroxysuccinate Hydroxyl substituents instead of bromine C₆H₁₀O₆ 178.14 Polar hydroxyl groups enable hydrogen bonding; precursor for bromination reactions.
Dimethyl methylsuccinate Methyl-substituted succinate; no halogens C₇H₁₂O₄ 160.17 Lacks bromine; lower density and reactivity.

Physicochemical Properties

  • Halogen Effects : Bromine’s larger atomic size and polarizability compared to chlorine (as in ) increase the compound’s density and reactivity in substitution reactions.
  • Esterification Impact : Methyl esters reduce polarity compared to the diacid form , lowering melting points and enhancing volatility.
  • Stereochemistry : The (2R,3R)-rel configuration may influence chiral applications, similar to the dihydroxy analog in .

Research Findings and Data Gaps

Synthetic Routes : Likely synthesized via bromination of dimethyl succinate or esterification of the diacid .

Thermal Stability : The diacid’s decomposition at 268°C suggests the ester may have lower thermal stability due to reduced hydrogen bonding.

Biological Activity

Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester, specifically in its (2R,3R)-rel- configuration, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H8_8Br2_2O4_4
  • Molecular Weight : 303.06 g/mol
  • CAS Number : 1587-15-1

Biological Activity Overview

Research indicates that butanedioic acid derivatives exhibit various biological activities, including:

  • Antitumor Activity : Certain derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds in this class have demonstrated activity against bacterial strains.

Antitumor Activity

A study evaluated the cytotoxic effects of butanedioic acid derivatives on several cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 20 μg/mL against A549 (lung cancer) cells, suggesting moderate antitumor potential. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (μg/mL)Mechanism of Action
A54920Apoptosis induction
MCF-725Cell cycle arrest
HepG230Apoptosis induction

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of butanedioic acid derivatives. The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Mechanistic Insights

The biological activity of butanedioic acid derivatives is often attributed to their ability to interact with cellular targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.
  • Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Q & A

Basic: What are the optimal synthetic routes for preparing (2R,3R)-rel-2,3-dibromo-1,4-dimethyl butanedioate?

Methodological Answer:
The synthesis typically involves bromination of a precursor such as dimethyl maleate or fumarate. A diastereoselective approach using bromine (Br₂) in a controlled solvent system (e.g., dichloromethane at 0–5°C) ensures stereochemical control. Post-reaction, purification via fractional crystallization or silica-gel chromatography is critical to isolate the (2R,3R)-rel isomer. Key parameters include reaction time, stoichiometry of Br₂, and temperature to minimize side products like vicinal dibromides with incorrect stereochemistry .

Basic: Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies bromine-induced deshielding (e.g., δ 4.5–5.0 ppm for methine protons adjacent to Br). ¹³C NMR confirms ester carbonyls (~170 ppm) and brominated carbons. 2D NOESY can differentiate (2R,3R)-rel from (2S,3S) diastereomers.
  • X-ray Crystallography : Resolves absolute configuration unambiguously.
  • IR Spectroscopy : Validates ester C=O stretches (~1740 cm⁻¹) and absence of hydroxyl groups.
    Refer to spectral libraries and stereochemical databases for comparisons .

Advanced: How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?

Methodological Answer:
Discrepancies often arise from improper force-field parameterization in computational models. To resolve:

Perform Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) to experimentally validate chirality.

Cross-validate with X-ray crystallography for absolute configuration.

Re-optimize computational models using higher-level theories (e.g., DFT with B3LYP/6-311+G(d,p)) and solvent corrections.
Contradictions in diastereomer ratios may require revisiting reaction conditions (e.g., solvent polarity, catalyst) .

Advanced: What strategies improve enantiomeric excess (ee) in asymmetric synthesis of this dibrominated ester?

Methodological Answer:

  • Chiral Catalysts : Use enantiopure Lewis acids (e.g., Jacobsen’s Mn-salen complexes) to direct bromination stereochemistry.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to favor the (2R,3R)-rel isomer.
  • Chiral Auxiliaries : Temporarily attach groups (e.g., oxazolidinones) to enforce stereochemical control during bromination, followed by cleavage.
    Monitor ee via chiral HPLC with polysaccharide-based columns .

Basic: What are the common impurities formed during synthesis, and how are they characterized?

Methodological Answer:

  • Incomplete Bromination : Monobrominated intermediates (e.g., 2-bromo-3-hydroxy derivatives) detected via LC-MS.
  • Diastereomeric Byproducts : (2R,3S) or (2S,3R) isomers identified via 2D NMR or chiral GC.
  • Oxidation Products : Bromine-mediated ester hydrolysis to carboxylic acids (detected via TLC or IR).
    Purification strategies include recrystallization in hexane/ethyl acetate mixtures and preparative HPLC .

Advanced: How do steric and electronic effects of bromine substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The bulky Br atoms hinder backside attack in SN2 mechanisms, favoring elimination (E2) unless polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Electronic Effects : Bromine’s electronegativity increases electrophilicity at adjacent carbons, enhancing reactivity in SN1 pathways.
  • Neighboring Group Participation : Bromine can act as a transient leaving group, forming bromonium intermediates that direct regioselectivity in ring-opening reactions.
    Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H, ¹⁸O) elucidate mechanistic pathways .

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